

A Researcher's Guide to Spectroscopic Differentiation of Bromo-chloro-iodobenzene Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-2-chloro-3-iodobenzene*

Cat. No.: *B2918229*

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For researchers, synthetic chemists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The bromo-chloro-iodobenzene isomers, a class of tri-substituted aromatic compounds, present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides an in-depth comparison of the spectroscopic data for these isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how the substitution pattern on the benzene ring influences the spectroscopic output, supported by available experimental data and established principles.

The Isomers: A Structural Overview

There are ten possible constitutional isomers of bromo-chloro-iodobenzene. The relative positions of the bromine, chlorine, and iodine atoms on the benzene ring dictate the molecule's symmetry and electronic environment, which in turn gives rise to distinct spectroscopic fingerprints.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com